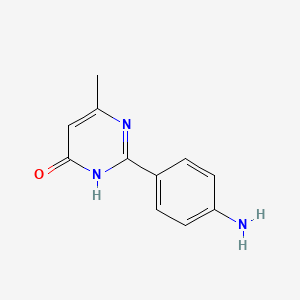

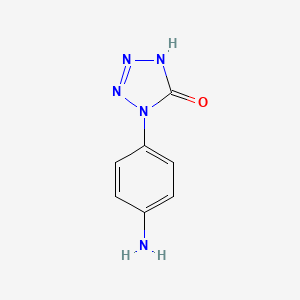

![molecular formula C26H18N2O4Zn B1384523 双[2-(2-苯并恶唑基)苯酚ato]锌(II) CAS No. 23467-27-8](/img/structure/B1384523.png)

双[2-(2-苯并恶唑基)苯酚ato]锌(II)

描述

Bis[2-(2-benzoxazolyl)phenolato]zinc(II), also known as Zn(BOX)2, is a highly efficient electroluminescent material . It has been widely used as an excellent electron-transporting material in OLEDs . The compound appears as a powder to crystal, with colors ranging from light yellow to amber to dark green .

Molecular Structure Analysis

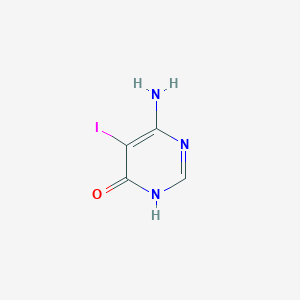

The molecular structure of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is represented by the formula (C13H8NO2)2Zn . The molecular weight of the compound is 485.80 .Physical And Chemical Properties Analysis

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is a solid at 20 degrees Celsius . It has a melting point of 110°C . The solubility of the compound in water is not specified .科学研究应用

Thin Film Deposition

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is utilized in the deposition of thin films, which are critical in the manufacturing of electronic and optoelectronic devices . The compound’s organometallic nature allows for precise control over the film’s composition and thickness, making it ideal for creating layers with specific electrical or optical properties.

Industrial Chemistry

In industrial chemistry, this compound serves as a catalyst and a precursor material for synthesizing various chemical products . Its reactivity and stability under industrial conditions make it a valuable asset in large-scale chemical manufacturing processes.

Pharmaceuticals

The pharmaceutical industry benefits from the use of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) as a reagent and a catalyst in drug synthesis . Its ability to facilitate complex reactions under controlled conditions is essential for producing high-purity pharmaceutical compounds.

LED Manufacturing

This zinc complex is an important material in the production of LEDs. It acts as an electron-transporting layer in OLEDs due to its excellent photonic and electronic properties, contributing to the efficiency and performance of the LEDs .

Luminescent Sensors

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) exhibits stimuli-responsive luminescence, making it a promising candidate for developing low-cost luminescent sensors . These sensors can detect changes in environmental conditions, such as pH or mechanical force, through changes in their luminescent properties.

Optical Antiforgery Systems

The compound’s ability to change luminescence upon exposure to external stimuli also positions it as a potential material for optical antiforgery systems . Products can be tagged with materials that exhibit unique luminescent signatures when exposed to certain stimuli, providing a method to authenticate products and combat counterfeiting.

安全和危害

While handling Bis[2-(2-benzoxazolyl)phenolato]zinc(II), suitable protective equipment should be worn to prevent dispersion of dust. Contact with skin, eyes, and clothing should be avoided . It’s also classified as having acute toxicity (oral, dermal, inhalation), eye irritation, reproductive toxicity, respiratory sensitization, skin irritation, and skin sensitization .

未来方向

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Given its applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , it’s likely that future research will continue to explore its potential uses and improve its synthesis methods.

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)phenol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCMXZLNHQBBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

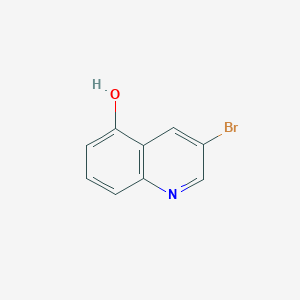

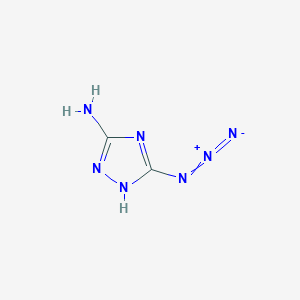

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)